molecular formula C10H13NO B13493096 1-(5-Amino-2-methylphenyl)propan-1-one

1-(5-Amino-2-methylphenyl)propan-1-one

Cat. No.: B13493096
M. Wt: 163.22 g/mol
InChI Key: ATNCAISNDWPTPT-UHFFFAOYSA-N
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Description

1-(5-Amino-2-methylphenyl)propan-1-one is an organic compound that belongs to the class of synthetic cathinones These compounds are structurally related to the naturally occurring cathinone found in the khat plant (Catha edulis)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-methylphenyl)propan-1-one typically involves the reaction of 5-amino-2-methylbenzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method is the condensation of 5-amino-2-methylbenzaldehyde with acetone in the presence of an acid catalyst, such as hydrochloric acid, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-quality compound suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-methylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

1-(5-Amino-2-methylphenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic applications, including its use as a model compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-methylphenyl)propan-1-one involves its interaction with molecular targets such as neurotransmitter transporters and receptors. The compound may inhibit the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and psychoactive effects.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone)
  • N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC)
  • 2-(methylamino)-1-(3-methylphenyl)propan-1-one (3-MMC)

Uniqueness

1-(5-Amino-2-methylphenyl)propan-1-one is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. The presence of the amino and methyl groups on the phenyl ring can affect the compound’s interaction with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(5-amino-2-methylphenyl)propan-1-one

InChI

InChI=1S/C10H13NO/c1-3-10(12)9-6-8(11)5-4-7(9)2/h4-6H,3,11H2,1-2H3

InChI Key

ATNCAISNDWPTPT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)N)C

Origin of Product

United States

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